

physical and chemical properties of 1,2,5-thiadiazole-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2,5-Thiadiazole-3-carboxylic acid

Cat. No.: B077527

[Get Quote](#)

An In-depth Technical Guide to 1,2,5-Thiadiazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **1,2,5-thiadiazole-3-carboxylic acid**, a versatile heterocyclic compound with applications in pharmaceutical and agrochemical research. The information is presented to support research and development activities, with a focus on structured data, experimental methodologies, and the compound's role as a synthetic building block.

Core Physical and Chemical Properties

1,2,5-Thiadiazole-3-carboxylic acid is a white crystalline solid that is relatively stable under standard conditions.^[1] Its structure, featuring a five-membered aromatic ring containing sulfur and nitrogen, coupled with a carboxylic acid functional group, imparts a unique combination of properties. The carboxylic acid moiety enhances its solubility in polar solvents, a valuable characteristic for drug formulation and development.^[1]

Quantitative Data Summary

The known physical and chemical properties of **1,2,5-thiadiazole-3-carboxylic acid** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	$C_3H_2N_2O_2S$	[1]
Molecular Weight	130.13 g/mol	[1]
CAS Number	13368-86-0	[1]
Appearance	White crystalline powder	[1]
Melting Point	168-173 °C	[1]
pKa (Carboxylic Acid)	Data not available	
Solubility	Good solubility in water and some organic solvents	[1]
Purity	≥ 99% (assay)	[1]

Spectroscopic Data

Detailed spectroscopic data for **1,2,5-thiadiazole-3-carboxylic acid** is not widely available in public databases. However, characteristic spectral features can be predicted based on its structure and data from related compounds.

Predicted 1H and ^{13}C NMR Data

Nucleus	Predicted Chemical Shift (ppm)	Notes
¹ H NMR	~8.5 - 9.0	The single proton on the thiadiazole ring is expected to be significantly deshielded due to the aromaticity and electron-withdrawing nature of the ring and the adjacent carboxylic acid.
~10.0 - 13.0		The carboxylic acid proton will appear as a broad singlet, typical for acidic protons.
¹³ C NMR	~150 - 160	The carbon atom of the C-H bond on the thiadiazole ring.
~160 - 170		The carbon atom attached to the carboxylic acid group.
~165 - 175		The carbonyl carbon of the carboxylic acid.

Predicted Infrared (IR) Spectroscopy Data

Functional Group	Predicted Absorption Range (cm ⁻¹)	Notes
O-H Stretch (Carboxylic Acid)	2500-3300 (broad)	A very broad and characteristic absorption due to hydrogen bonding. [2]
C=O Stretch (Carboxylic Acid)	1710-1760	A strong, sharp absorption. Conjugation with the thiadiazole ring may shift this to the lower end of the range. [2]
C=N Stretch (Thiadiazole Ring)	~1600	A moderate absorption typical for C=N bonds within an aromatic heterocyclic system.
C-O Stretch (Carboxylic Acid)	1210-1320	A moderate to strong absorption.
O-H Bend (Carboxylic Acid)	900-960 (broad)	A broad peak characteristic of the out-of-plane bend for a carboxylic acid dimer. [3]

Mass Spectrometry Fragmentation

While a specific mass spectrum for this compound is not publicly available, the fragmentation pattern under electron ionization can be predicted.

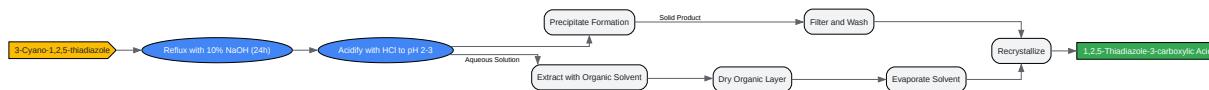
m/z	Predicted Fragment	Notes
130	$[M]^+$	Molecular ion peak.
113	$[M - OH]^+$	Loss of a hydroxyl radical from the carboxylic acid.
85	$[M - COOH]^+$	Loss of the entire carboxylic acid group as a radical.
59	$[C_2HN_2]^+$ or $[COS]^+$	Further fragmentation of the thiadiazole ring.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **1,2,5-thiadiazole-3-carboxylic acid** are not extensively published. However, a general synthetic approach can be derived from the chemical literature.

Synthesis of 1,2,5-Thiadiazole-3-carboxylic Acid via Hydrolysis of 3-Cyano-1,2,5-thiadiazole

This method involves the vigorous hydrolysis of the corresponding nitrile.[\[4\]](#)


Materials:

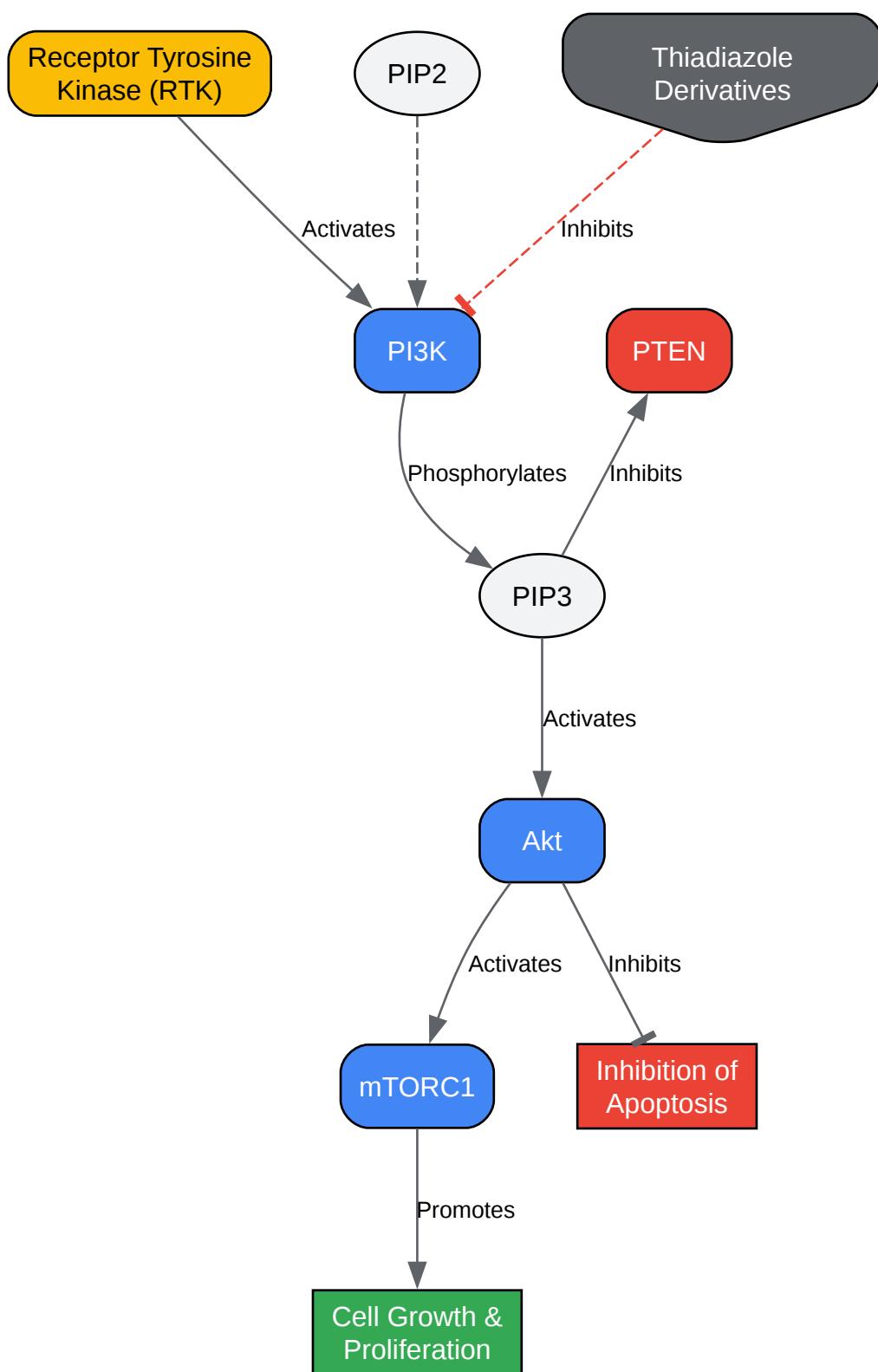
- 3-Cyano-1,2,5-thiadiazole
- 10% aqueous sodium hydroxide solution
- Concentrated hydrochloric acid
- Dichloromethane or Ethyl acetate (for extraction)
- Anhydrous magnesium sulfate or sodium sulfate
- Deionized water

Procedure:

- A mixture of 3-cyano-1,2,5-thiadiazole and a 10% aqueous solution of sodium hydroxide is heated under reflux for 24 hours.[\[4\]](#)
- The reaction mixture is then cooled to room temperature.
- The solution is acidified to a pH of approximately 2-3 by the careful, dropwise addition of concentrated hydrochloric acid. This will precipitate the carboxylic acid.
- The precipitated solid is collected by vacuum filtration and washed with cold deionized water.
- Alternatively, the acidified aqueous solution can be extracted with a suitable organic solvent such as dichloromethane or ethyl acetate.
- The combined organic extracts are then dried over anhydrous magnesium sulfate or sodium sulfate.
- The solvent is removed under reduced pressure to yield the crude **1,2,5-thiadiazole-3-carboxylic acid**.
- The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Characterization: The final product should be characterized by melting point determination, and spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

[Click to download full resolution via product page](#)


Caption: Synthetic workflow for **1,2,5-thiadiazole-3-carboxylic acid**.

Biological and Medicinal Context

While **1,2,5-thiadiazole-3-carboxylic acid** itself is primarily a synthetic intermediate, the thiadiazole scaffold is of significant interest in medicinal chemistry. Derivatives of 1,2,5-thiadiazole have been investigated for a range of biological activities, including as anticancer agents.^[4] Some of these compounds have been shown to modulate key cellular signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for drug development.^[5] Thiadiazole derivatives have been identified as potential inhibitors of this pathway.^[6] The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR pathway and indicates the general point of intervention for thiadiazole-based inhibitors.

[Click to download full resolution via product page](#)

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiadiazole derivatives.

Applications in Research and Development

1,2,5-Thiadiazole-3-carboxylic acid serves as a valuable building block for the synthesis of more complex molecules with potential biological activity. Its carboxylic acid handle allows for straightforward derivatization to form amides, esters, and other functional groups, enabling the creation of compound libraries for screening in drug discovery and agrochemical development programs.^[1] The thiadiazole ring itself can act as a bioisostere for other aromatic systems, offering a means to modulate the physicochemical and pharmacokinetic properties of lead compounds.

Safety Information

1,2,5-Thiadiazole-3-carboxylic acid should be handled in a laboratory setting with appropriate personal protective equipment, including gloves and safety glasses. Inhalation or extensive skin contact may cause irritation.^[1] It should be stored in a cool, dry place away from strong oxidizing agents.^[1] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 3. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 4. US3440246A - Process for preparing 1,2,5-thiadiazoles - Google Patents [patents.google.com]
- 5. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [physical and chemical properties of 1,2,5-thiadiazole-3-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b077527#physical-and-chemical-properties-of-1-2-5-thiadiazole-3-carboxylic-acid\]](https://www.benchchem.com/product/b077527#physical-and-chemical-properties-of-1-2-5-thiadiazole-3-carboxylic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com